molecular formula C18H23N3O3S2 B6599282 3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide CAS No. 6111-28-0

3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide

Cat. No. B6599282
CAS RN: 6111-28-0
M. Wt: 393.5 g/mol
InChI Key: FDFXEUDQYJRMQP-UHFFFAOYSA-N
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Description

3-Cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide (CHT) is a small molecule that was first synthesized in 2005 by the group of Dr. J.F.L. Fournier at the Université de Montréal, Canada. CHT is a synthetic analogue of the natural product thiamphenicol, a broad-spectrum antibiotic that is used in the treatment of bacterial infections. CHT has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and molecular biology.

Mechanism of Action

3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide acts as an inhibitor of bacterial protein synthesis by binding to the bacterial ribosome and blocking the binding of aminoacyl-tRNA to the A site of the ribosome. This prevents the formation of the peptide bond between the two amino acids, thus inhibiting protein synthesis. Additionally, this compound has been shown to have an effect on the expression of certain genes in cell culture models. It has been proposed that this compound binds to the mRNA of certain genes, resulting in a decrease in the expression of those genes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in cell culture models. In particular, it has been shown to inhibit the growth of various bacterial species, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, this compound has been shown to inhibit the growth of certain fungi, including Candida albicans. Furthermore, this compound has been shown to have an effect on the expression of certain genes in cell culture models, resulting in a decrease in the expression of those genes.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide in lab experiments is its ability to inhibit the growth of various bacterial species. Additionally, this compound has been shown to have an effect on the expression of certain genes in cell culture models, which makes it a useful tool for studying gene expression. However, there are some limitations to using this compound in lab experiments. For example, it is not known whether this compound is toxic to humans, so it should be used with caution in experiments involving human cells. Additionally, this compound is not very soluble in water, so it must be dissolved in an appropriate solvent before use.

Future Directions

There are numerous potential future directions for research involving 3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide. For example, further research could be conducted to determine the exact mechanism of action of this compound and its effect on gene expression in cell culture models. Additionally, further research could be conducted to determine the toxicity of this compound in humans and other organisms. Additionally, further research could be conducted to determine the pharmacological effects of this compound on the human body. Finally, further research could be conducted to develop new synthetic methods for the synthesis of this compound.

Synthesis Methods

3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide is synthesized through a three-step process starting from the commercially available 1,3-thiazol-2-ylsulfamoylbenzene. The first step involves the reaction of the starting material with 3-cyclohexylpropanal to form an intermediate compound. The intermediate compound is then reacted with sodium hydroxide in the presence of a catalytic amount of pyridine to form the desired product this compound.

Scientific Research Applications

3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and molecular biology. In particular, this compound has been used as a tool to study the inhibition of bacterial protein synthesis, as well as its effects on the expression of certain genes in cell culture models. Additionally, this compound has been used to study the structure and function of enzymes involved in the metabolism of drugs, as well as to study the pharmacological effects of certain drugs on the human body.

properties

IUPAC Name

3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c22-17(11-6-14-4-2-1-3-5-14)20-15-7-9-16(10-8-15)26(23,24)21-18-19-12-13-25-18/h7-10,12-14H,1-6,11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFXEUDQYJRMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360126
Record name 3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6111-28-0
Record name 3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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